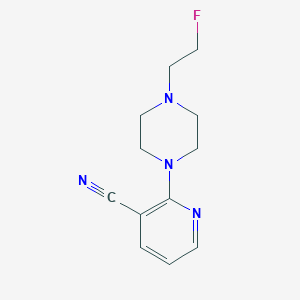

2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile

Description

2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core linked to a piperazine ring substituted with a 2-fluoroethyl group. The compound is of interest in drug discovery, particularly for targeting enzymes or receptors where the fluorine substituent and piperazine moiety modulate binding affinity and pharmacokinetics.

Propriétés

IUPAC Name |

2-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4/c13-3-5-16-6-8-17(9-7-16)12-11(10-14)2-1-4-15-12/h1-2,4H,3,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABKJWWYPCRDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile typically involves the reaction of nicotinonitrile with 2-fluoroethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target receptor.

Comparaison Avec Des Composés Similaires

Key Structural Analogues

The following table summarizes structural analogues and their substituent variations:

*LogP estimated using fragment-based methods.

Substituent Effects on Physicochemical Properties

- Fluoroethyl vs. Fluorine’s electronegativity may also enhance metabolic stability by resisting oxidative degradation.

- Aromatic vs. Aliphatic Substituents : Compounds 31 and 33 () feature bulky aromatic acetyl groups, which likely improve target binding through π-π interactions but may reduce solubility. In contrast, the fluoroethyl group offers a balance of steric bulk and flexibility .

Pharmacological Activity Insights

- Pantothenate Kinase Modulation : Compounds 31 and 33 () demonstrated activity as pantothenate kinase modulators, with molecular weights of 364.2 and 348.2, respectively. Their acetylated piperazine substituents suggest that electron-withdrawing groups (e.g., fluorine in the target compound) could further optimize enzyme affinity .

- Structural Complexity: The patent compound from incorporates a pyrazolo-pyrazine-pyrimidinone scaffold, indicating that the 2-fluoroethyl piperazine moiety is compatible with extended heterocyclic systems for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.